molecular formula C17H20N2O6S2 B12117229 N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide

N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide

Cat. No.: B12117229
M. Wt: 412.5 g/mol
InChI Key: BPEGYNFSYFRUML-UHFFFAOYSA-N
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Description

N-[(1,1-Dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked to a carbamoyl group substituted with a 1,1-dioxidotetrahydrothiophen-3-yl moiety and a furan-2-ylmethyl group. Sulfonamides are well-known for their pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. The presence of the sulfone group in the tetrahydrothiophene ring enhances metabolic stability, while the furan moiety may contribute to π-π interactions in biological targets. Structural analogs of this compound often exploit variations in substituents to optimize activity, solubility, or binding affinity .

Properties

Molecular Formula

C17H20N2O6S2

Molecular Weight

412.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C17H20N2O6S2/c1-13-4-6-16(7-5-13)27(23,24)18-17(20)19(11-15-3-2-9-25-15)14-8-10-26(21,22)12-14/h2-7,9,14H,8,10-12H2,1H3,(H,18,20)

InChI Key

BPEGYNFSYFRUML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

    Attachment of the Furan Ring: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where the furan ring is attached to the tetrahydrothiophene moiety.

    Formation of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an appropriate isocyanate or carbamoyl chloride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and tetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating certain diseases.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and analogous sulfonamides:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N-[(1,1-Dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide 1,1-Dioxidotetrahydrothiophen-3-yl, furan-2-ylmethyl Hypothesized antimicrobial/anti-inflammatory
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide Azide (-N₃) groups at branched alkyl chain Synthetic intermediate (no reported bioactivity) [2]
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-Methylbenzenesulfonamide Oxazole sulfamoyl group on phenyl ring Antimicrobial activity (experimental) [3, 4]
4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide 4-Methylbenzenesulfonamide Thiazolidinone ring conjugated via carbonyl Fungicidal, insecticidal activity [8, 10]
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Methanesulfonamide Fluorophenyl, isopropylpyrimidine Not reported (specialty chemical) [7]

Physicochemical Properties

  • Solubility : Sulfonamides with polar substituents (e.g., azides, oxazoles) exhibit improved aqueous solubility. The furan and sulfone groups in the target compound may reduce hydrophobicity .
  • Crystallography : Multiple analogs (e.g., ) were characterized via single-crystal X-ray diffraction, with R factors ≤ 0.055, confirming structural precision .

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